molecular formula C17H20FNO B3835911 N-(4-fluorophenyl)adamantane-1-carboxamide CAS No. 42600-82-8

N-(4-fluorophenyl)adamantane-1-carboxamide

Cat. No.: B3835911
CAS No.: 42600-82-8
M. Wt: 273.34 g/mol
InChI Key: TTZQRXNXZRWGHT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)adamantane-1-carboxamide: is a synthetic compound with the molecular formula C17H20FNO . It is also known by other names such as 1-adamantanecarboxamide, N-(4-fluorophenyl)- and adamantane-1-carboxylic acid (4-fluoro-phenyl)-amide . This compound is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a fluorophenyl group attached to the nitrogen atom of the carboxamide functional group.

Preparation Methods

The synthesis of N-(4-fluorophenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid chloride with 4-fluoroaniline . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-fluorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluorophenyl)adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with neuroreceptors and ion channels , which can modulate neurological activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in reaching intracellular targets .

Comparison with Similar Compounds

N-(4-fluorophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives such as:

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

N-(4-fluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZQRXNXZRWGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317911
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42600-82-8
Record name NSC322037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subject 2.29 g. of adamantane carboxylic acid chloride (11.5 mmoles) 1.11 g. (10 mmoles) of p-fluoro-aniline and 4.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from ethyl ether to yield the title product, m.p. 170°-171°C.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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